6-Chloro-5-hydroxynicotinaldehyde
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Overview
Description
6-Chloro-5-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.56 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-hydroxynicotinaldehyde typically involves the chlorination of 5-hydroxynicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: 6-Chloro-5-hydroxynicotinic acid.
Reduction: 6-Chloro-5-hydroxy-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-hydroxynicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-hydroxynicotinonitrile
- 3-Chloro-5-fluoropyridin-2-ol
- 3,4,5-Trichloropyridin-2-ol
- Methyl 3,5-dichloro-6-hydroxypicolinate
Uniqueness
6-Chloro-5-hydroxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthetic applications and research studies .
Properties
IUPAC Name |
6-chloro-5-hydroxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6-5(10)1-4(3-9)2-8-6/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHSCCXRSXFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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